molecular formula C11H12O5 B13811037 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B13811037
M. Wt: 224.21 g/mol
InChI Key: TXJYQVOUHGYSEX-UHFFFAOYSA-N
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Description

It is a secondary plant metabolite of the phenylpropanoid pathway and is known for its antioxidant properties . This compound is structurally related to other cinnamic acid derivatives and is found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxybenzaldehyde as a starting material, which undergoes methoxylation followed by a Knoevenagel condensation reaction with malonic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound can also chelate metal ions, preventing them from catalyzing the formation of reactive oxygen species. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability compared to other similar compounds .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(3,4-dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C11H12O5/c1-6(11(14)15)3-7-4-8(12)10(13)9(5-7)16-2/h3-5,12-13H,1-2H3,(H,14,15)

InChI Key

TXJYQVOUHGYSEX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)OC)O)O)C(=O)O

Origin of Product

United States

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